molecular formula C28H20N2O9 B14949346 2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)

2,2'-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid)

Cat. No.: B14949346
M. Wt: 528.5 g/mol
InChI Key: MLYFPHZBLPUJRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzoic acid with phosgene to form 4-isocyanatobenzoic acid, which is then reacted with 4-hydroxybenzoic acid in the presence of a base to form the desired compound . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with protein residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Oxybis(benzene-4,1-diylcarbonylimino)]bis(5-hydroxybenzoic acid) is unique due to its combination of hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H20N2O9

Molecular Weight

528.5 g/mol

IUPAC Name

2-[[4-[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]phenoxy]benzoyl]amino]-5-hydroxybenzoic acid

InChI

InChI=1S/C28H20N2O9/c31-17-5-11-23(21(13-17)27(35)36)29-25(33)15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)26(34)30-24-12-6-18(32)14-22(24)28(37)38/h1-14,31-32H,(H,29,33)(H,30,34)(H,35,36)(H,37,38)

InChI Key

MLYFPHZBLPUJRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)OC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O

Origin of Product

United States

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